molecular formula C17H15Cl2NO3 B3483970 N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

Cat. No. B3483970
M. Wt: 352.2 g/mol
InChI Key: QOJJXXZERVSEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, also known as DMOBA, is a chemical compound that has been extensively researched for its potential therapeutic applications. The compound belongs to the class of chalcone derivatives, which are known for their diverse biological activities.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various preclinical studies, including anti-inflammatory, antioxidant, and anticancer activities. N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. The compound is also relatively easy to synthesize and has good stability under various conditions. However, one of the limitations of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide. One area of focus is the development of novel formulations of the compound that can improve its solubility and bioavailability. Another area of focus is the investigation of the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide and its potential therapeutic applications.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-23-13-5-2-11(3-6-13)16(21)8-9-17(22)20-12-4-7-14(18)15(19)10-12/h2-7,10H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJJXXZERVSEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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